molecular formula C49H71NO6S2 B12375809 Anti-inflammatory agent 65

Anti-inflammatory agent 65

Cat. No.: B12375809
M. Wt: 834.2 g/mol
InChI Key: CXYOHHBRPKBBGC-GNPGCPQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory agent 65: is a compound derived from Hederagonic acid, known for its potent anti-inflammatory properties. It inhibits the release of nitric oxide, prevents the nuclear translocation of IRF3 and p65, and disrupts the STING/IRF3/NF-κB signaling pathway, thereby reducing inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 65 involves multiple steps, starting from Hederagonic acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that modify the Hederagonic acid structure to enhance its anti-inflammatory properties .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories with advanced equipment. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is produced in small batches due to its complex synthesis and the need for stringent quality control .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 65 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of anti-inflammatory activity .

Scientific Research Applications

Anti-inflammatory agent 65 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on anti-inflammatory activity.

    Biology: Investigated for its role in modulating immune responses and inflammation at the cellular level.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

    Industry: Utilized in the development of new anti-inflammatory drugs and formulations

Mechanism of Action

The mechanism of action of Anti-inflammatory agent 65 involves several key steps:

Comparison with Similar Compounds

Uniqueness: Anti-inflammatory agent 65 is unique due to its specific mechanism of action involving the STING/IRF3/NF-κB signaling pathway. This pathway is not commonly targeted by other anti-inflammatory agents, making this compound a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C49H71NO6S2

Molecular Weight

834.2 g/mol

IUPAC Name

benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C49H71NO6S2/c1-44(2)25-27-49(43(54)55-32-34-13-8-7-9-14-34)28-26-47(5)36(37(49)31-44)18-19-39-45(3)23-21-40(51)46(4,38(45)20-24-48(39,47)6)33-56-42(53)17-12-29-50-41(52)16-11-10-15-35-22-30-57-58-35/h7-9,13-14,18,35,37-39H,10-12,15-17,19-33H2,1-6H3,(H,50,52)/t35-,37+,38-,39-,45+,46+,47-,48-,49+/m1/s1

InChI Key

CXYOHHBRPKBBGC-GNPGCPQZSA-N

Isomeric SMILES

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)COC(=O)CCCNC(=O)CCCC[C@@H]7CCSS7

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)COC(=O)CCCNC(=O)CCCCC6CCSS6)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C

Origin of Product

United States

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